N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a piperidine ring, and an indole moiety
Preparation Methods
The synthesis of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thiolane ring: This can be achieved through the cyclization of a suitable dithiol compound under oxidative conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Indole synthesis: The indole moiety can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling reactions: The final step involves coupling the thiolane, piperidine, and indole moieties using appropriate coupling reagents and conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding thiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenating agents to introduce halogen atoms.
Coupling reactions: The indole moiety can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include sulfone derivatives, thiol derivatives, halogenated piperidines, and biaryl compounds.
Scientific Research Applications
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial agents.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, providing insights into cellular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The indole moiety may also interact with DNA or proteins, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with similar compounds such as:
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
These compounds share similar structural features but differ in their functional groups and substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of a thiolane ring, piperidine ring, and indole moiety, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-13-15(18-4-2-3-5-19(18)22)12-20(24)21-16-6-9-23(10-7-16)17-8-11-27(25,26)14-17/h2-5,13,16-17H,6-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXGIQZDGDOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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